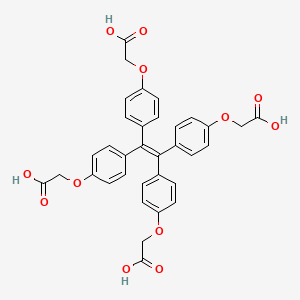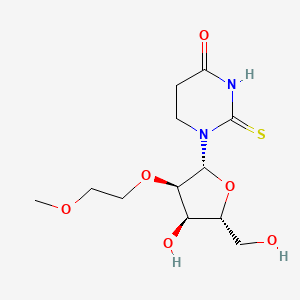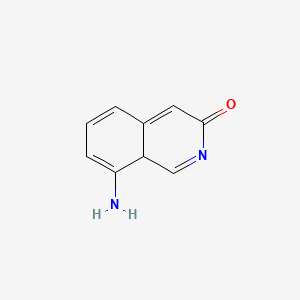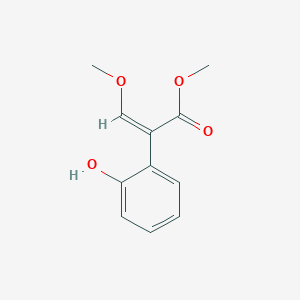
Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 3rd position The dihydropyridine ring is partially saturated, containing both single and double bonds, and an oxo group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted dihydropyridine derivatives.
Reduction: Formation of hydroxylated dihydropyridine derivatives.
Oxidation: Formation of pyridine derivatives.
科学研究应用
Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including calcium channel blockers and antihypertensive drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active dihydropyridine derivatives.
Industrial Applications: It is used in the development of agrochemicals and materials science for the synthesis of functionalized polymers and coatings.
作用机制
The mechanism of action of methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, inhibiting calcium influx and thereby exerting antihypertensive effects. The bromine and oxo groups may enhance binding affinity and specificity to target proteins, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate: This compound has a similar dihydropyridine core but with additional substituents that may alter its chemical and biological properties.
Methyl 5-bromo-2-oxo-Δ2-1,3,4-oxadiazolin-3-carboxylate:
Uniqueness
Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the bromine atom and the oxo group provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
1052114-84-7 |
|---|---|
分子式 |
C8H8BrNO3 |
分子量 |
246.06 g/mol |
IUPAC 名称 |
methyl 5-bromo-1-methyl-4-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-10-3-5(8(12)13-2)7(11)6(9)4-10/h3-4H,1-2H3 |
InChI 键 |
WONREHDSAPUCDS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)C(=C1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)

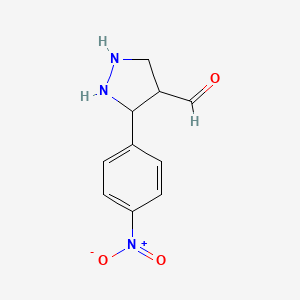
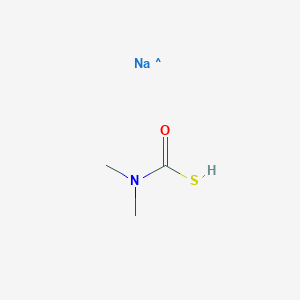
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
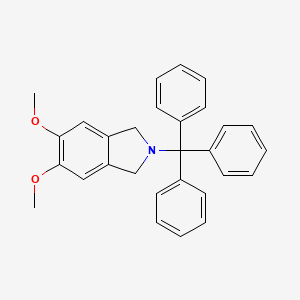
![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
